molecular formula C17H18N2OS B2502380 2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole CAS No. 892201-19-3

2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole

Cat. No. B2502380
CAS RN: 892201-19-3
M. Wt: 298.4
InChI Key: BFBBPEYMZZKULI-UHFFFAOYSA-N
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Description

The compound 2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antiulcer, and antiviral properties . The specific compound is not directly mentioned in the provided papers, but its structure suggests potential biological activity due to the presence of the benzimidazole core and the substituted phenoxyethylthio side chain.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In the context of the provided papers, various synthetic routes have been described for related compounds. For instance, compounds with antibacterial and antifungal activities were synthesized by reacting chloroacetylamino thiazoles with benzoxazole/benzimidazole-2-thioles . Another paper describes the synthesis of benzimidazole derivatives using solvent-free conditions, which could be relevant for the environmentally friendly synthesis of the compound . Although the exact synthesis of this compound is not detailed, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . The molecular geometry, energy, and electronic properties can be predicted using computational methods like Density Functional Theory (DFT) . The presence of substituents on the benzimidazole core and the phenoxyethylthio side chain would influence the molecular conformation, stability, and reactivity of the compound.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and condensation reactions . The reactivity of the thioether group in the side chain could be exploited for further functionalization of the compound. The papers provided do not detail specific reactions for the compound , but they do offer insights into the types of chemical transformations that benzimidazole derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature and position of substituents on the core structure and side chains . For example, the presence of methoxy groups and chlorine atoms can affect the electron distribution and charge on the molecule, which in turn can impact its chemical behavior and interaction with biological targets . The antimicrobial activity of similar compounds suggests that the compound may also possess such properties, potentially with a narrow spectrum of activity .

Scientific Research Applications

Synthesis Approaches:

  • Benzimidazoles, like 2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole, have been synthesized through various methods. A notable approach includes the solvent-free preparation of related compounds using focused microwave irradiation, demonstrating a mild and efficient method for their synthesis (Meziane et al., 1998). Similarly, single-step synthesis methods have been reported for substituted benzimidazoles, streamlining their production (Suzuki, Yamabayashi, & Izawa, 1976).

Antioxidant and Antibacterial Properties:

  • Benzimidazole derivatives have demonstrated significant antioxidant activities. For instance, certain derivatives showed a pronounced lipid peroxidation inhibition effect, indicating their potential as radical scavengers (Mavrova et al., 2015). Moreover, some benzimidazole compounds have exhibited antibacterial properties against a range of bacteria, suggesting their applicability in combating microbial infections (Khalifa et al., 2018).

Photochemical Behavior:

  • The photooxidation behavior of related benzimidazole compounds, like thiabendazole, has been studied, shedding light on their photostability and the products formed under such conditions. This information is crucial for understanding their behavior under light exposure (Mahran, Sidky, & Wamhoff, 1983).

Antimicrobial and Antioxidant Activities:

  • Synthesized benzimidazole derivatives have been evaluated for their antimicrobial activity against various pathogens, showing significant efficiency. The incorporation of different substituents influences their antibacterial potency, hinting at the structural-activity relationship underlying these compounds (Rasool et al., 2016).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-7-8-13(2)16(11-12)20-9-10-21-17-18-14-5-3-4-6-15(14)19-17/h3-8,11H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBBPEYMZZKULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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